

MA242 free base molecular target binding affinity

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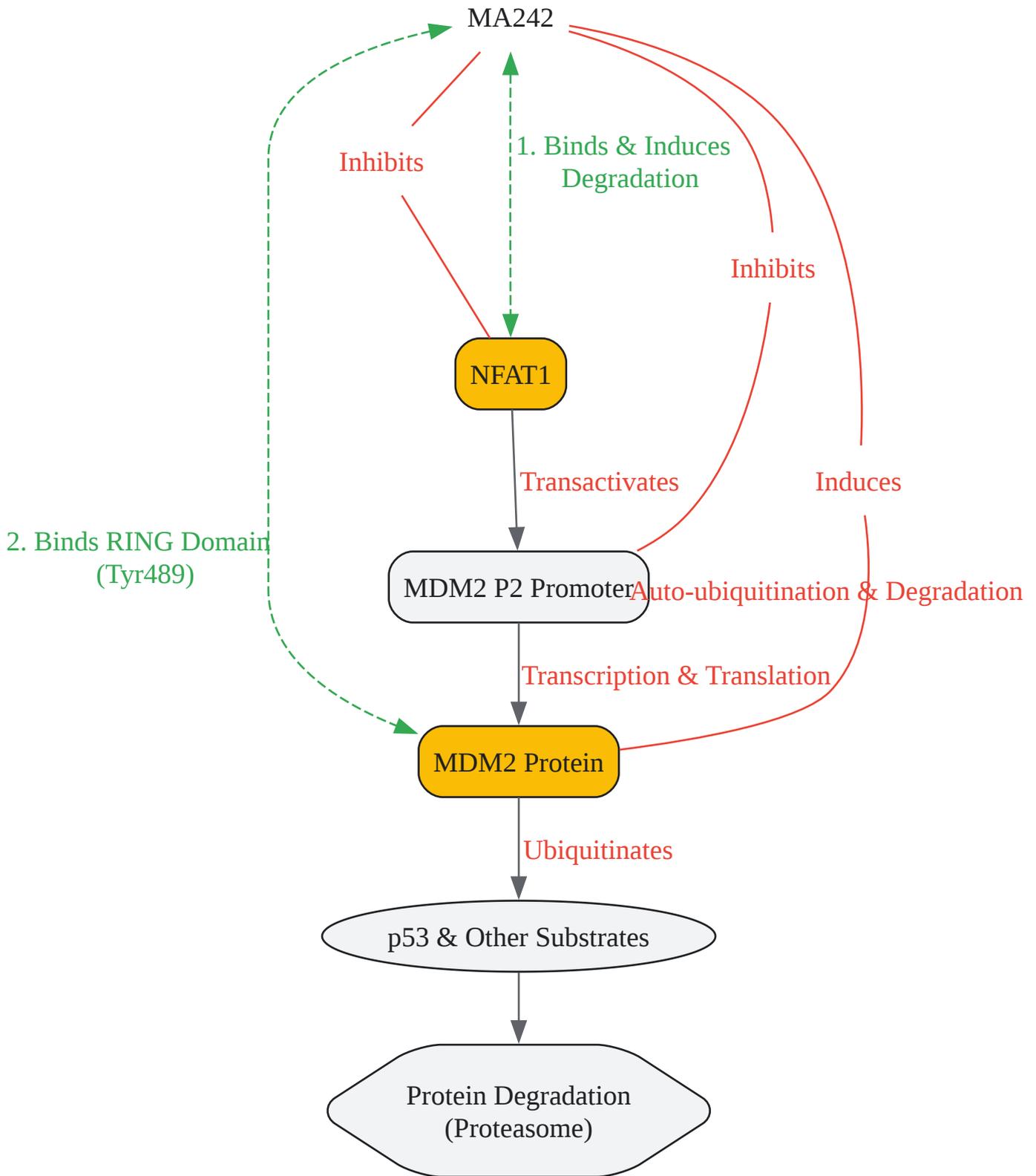
Compound Focus: MA242 free base

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Molecular Mechanism and Signaling Pathway

MA242 exerts its effects through a coordinated dual-inhibition mechanism. The following diagram illustrates the key signaling pathway and the points of intervention by MA242.



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The diagram shows that MA242 simultaneously targets two nodes in the pathway: it binds to NFAT1 to induce its degradation and prevent MDM2 transcription, and it binds to the MDM2 RING domain to trigger its auto-ubiquitination and proteasomal degradation [1] [2] [3].

Experimental Data & Protocols

For researchers, the key experimental data and methodologies used to characterize MA242 are summarized below.

In Vitro Biological Activity

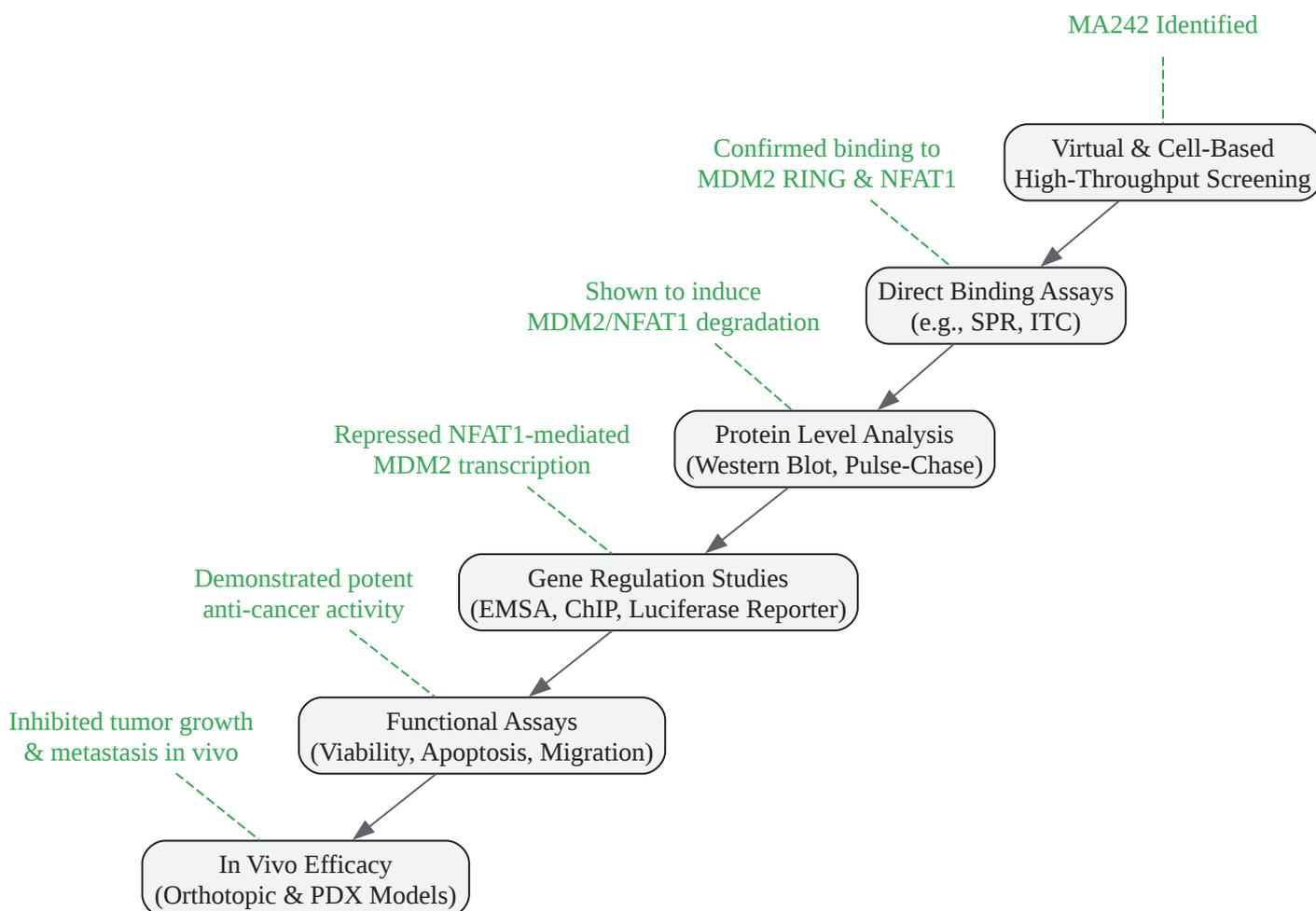
The following table summarizes the cytotoxic effects of MA242 across various cancer cell lines in vitro.

Cell Line	Cancer Type	p53 Status	Treatment Duration	IC50 Value	Key Observations
Panc-1 [3]	Pancreatic	Mutant [3]	72 hours [4]	0.14 μM [4]	Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3]
AsPC-1 [3]	Pancreatic	Not Wild-Type [3]	72 hours [4]	0.15 μM [4]	Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3]
Mia-Paca-2 [3]	Pancreatic	Mutant [3]	72 hours [4]	0.14 μM [4]	Significant growth inhibition [4] [3]
BxPC-3 [3]	Pancreatic	Wild-Type [3]	72 hours [4]	0.25 μM [4]	Significant growth inhibition [4] [3]
HPAC [3]	Pancreatic	Information Not Explicitly Stated	72 hours [4]	0.40 μM [4]	Significant growth inhibition [4] [3]

Cell Line	Cancer Type	p53 Status	Treatment Duration	IC50 Value	Key Observations
HCC Cell Lines [1]	Hepatocellular Carcinoma (HCC)	Independent of p53 [1]	72 hours [1]	0.1 - 0.31 μ M [1]	Selective cytotoxicity; inhibited growth and metastasis [1]
HPDE (Normal) [3]	Normal Pancreatic Ductal Epithelium	Normal	72 hours [4]	5.81 μ M [4]	Minimal effect, indicating selective toxicity against cancer cells [4] [3]

Key Experimental Protocols

The following workflow outlines the primary methods used to validate MA242's mechanism of action and efficacy.



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The specific methodologies for key experiments include:

- **Direct Binding Affinity Determination:** While the search results confirm MA242 binds the MDM2 RING domain [2], the exact experimental protocol and quantitative K_d value for MA242 are not fully detailed in the provided literature. Binding was likely characterized using structural biology and biophysical techniques.

- **Protein Degradation Analysis (Western Blot):** Cells (e.g., HPAC, Panc-1, AsPC-1) are treated with MA242 (e.g., 0.1-0.5 μ M for 24 hours), lysed, and subjected to Western blotting using antibodies against MDM2 and NFAT1 to observe dose-dependent protein reduction [4].
- **NFAT1 Transcriptional Activity (Luciferase Reporter Assay):** Cells are transfected with an MDM2 P2 promoter luciferase plasmid. After 12 hours, they are treated with MA242 (various concentrations) for 24 hours. Luciferase activity is measured to confirm inhibition of NFAT1-driven MDM2 transcription [3].
- **In Vivo Efficacy Studies:** Immunodeficient mice bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) are administered MA242 via intraperitoneal injection (e.g., 2.5-10 mg/kg, 5 days/week for several weeks). Tumor growth and metastasis are monitored, showing significant suppression by MA242 [4].

Research Implications and Future Directions

MA242 represents a strategically novel class of therapeutic agents by simultaneously inhibiting two oncogenic targets. Its p53-independent mechanism is particularly valuable for treating aggressive cancers with a high prevalence of p53 mutations, such as pancreatic cancer and HCC [1] [3].

The structural elucidation of MA242 bound to the MDM2 RING domain provides a blueprint for rational drug design. The hydrophobic pocket centered on **Tyr489** offers a specific site for developing new inhibitors that can trigger MDM2 auto-degradation, a different approach from traditional p53-MDM2 interaction blockers [2].

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